{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of a pyrazine derivative with a thiazole derivative under specific reaction conditions. One common method includes the use of a pyrazinecarboxylic acid derivative and a thiazole-4-carboxylic acid derivative, which are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine or thiazole derivatives.
Scientific Research Applications
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Pyrazinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazole-4-carboxylic acid: Utilized in organic synthesis and medicinal chemistry.
Uniqueness
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid stands out due to its unique combination of a pyrazine ring, a thiazole ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic organic compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N3O2S with a molecular weight of 255.27 g/mol. It is characterized by the presence of a thiazole ring fused to a pyrazine derivative, along with an acetic acid moiety. The compound appears as a yellow solid and is soluble in polar solvents such as water.
Property | Value |
---|---|
Molecular Formula | C11H9N3O2S |
Molecular Weight | 255.27 g/mol |
Melting Point | 250-255 °C |
Solubility | Soluble in water |
Synthesis Methods
The synthesis of this compound typically involves the condensation of a pyrazine derivative with a thiazole derivative. Common methods include:
- Condensation Reaction : Using a pyrazinecarboxylic acid and thiazole-4-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Table 2: Synthesis Pathways
Method | Reactants | Conditions |
---|---|---|
Condensation | Pyrazine derivative + Thiazole derivative | DCC, DMAP, dichloromethane |
Oxidation | This compound + Oxidizing agents | Potassium permanganate |
Reduction | This compound + Reducing agents | Sodium borohydride |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate cellular receptors, affecting signal transduction pathways.
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation markers.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties revealed that this compound demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Study 2: Anti-inflammatory Effects
In vitro assays indicated that the compound effectively reduced the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-8(16)3-6-5-18-10(13-6)14-9(17)7-4-11-1-2-12-7/h1-2,4-5H,3H2,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFJFAGYWGCHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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